[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid
Overview
Description
“[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid” is a boronic acid compound with the CAS Number: 1311146-36-7 . It has a molecular weight of 254.07 .
Molecular Structure Analysis
The molecular formula of “[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid” is C12H16BFO4.
Chemical Reactions Analysis
Boronic acids, such as “[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid”, are commonly used in Suzuki coupling reactions . These reactions are a type of palladium-catalyzed cross coupling .
Physical And Chemical Properties Analysis
“[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid” is a powder at room temperature .
Scientific Research Applications
Fluorescence Quenching and Stern-Volmer Kinetics
Fluorescence quenching studies on boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA), in alcohols show negative deviation in Stern–Volmer plots, indicating conformational changes due to intermolecular and intramolecular hydrogen bonding. These findings are essential for understanding the fluorescence properties of boronic acid derivatives in various solvents (Geethanjali et al., 2015).
Organic Synthesis Applications
Optical Modulation Using Boronic Acid-Grafted Materials
Phenyl boronic acids (PBA) conjugated to polyethylene glycol enable aqueous dispersion of single-walled carbon nanotubes (SWNT) and quenching of near-infrared fluorescence in response to saccharide binding. This demonstrates the potential of boronic acid derivatives for saccharide recognition and optical modulation applications (Mu et al., 2012).
Acidity and Hydrolytic Stability
The impact of fluorine substituents on the properties of phenylboronic compounds is significant, affecting their acidity, hydrolytic stability, and spectroscopic properties. These attributes make fluoro-substituted boronic acids valuable in various domains, including analytical chemistry and materials science (Gozdalik et al., 2017).
Binding Interactions with Sugars
The study of binding interactions between 2-methoxy-5-fluoro phenyl boronic acid and sugars reveals the role of structural changes in sugars on binding affinity. The findings are crucial for developing boronic acid-based sensors and materials responsive to saccharides (Bhavya et al., 2016).
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively . Appropriate safety measures should be taken when handling this compound .
properties
IUPAC Name |
[5-fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO4/c14-10-1-2-12(11(7-10)13(15)16)18-8-9-3-5-17-6-4-9/h1-2,7,9,15-16H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVLXAPVLSQQRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCC2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601158903 | |
Record name | B-[5-Fluoro-2-[(tetrahydro-2H-pyran-4-yl)methoxy]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601158903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid | |
CAS RN |
1403988-79-3 | |
Record name | B-[5-Fluoro-2-[(tetrahydro-2H-pyran-4-yl)methoxy]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403988-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[5-Fluoro-2-[(tetrahydro-2H-pyran-4-yl)methoxy]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601158903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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